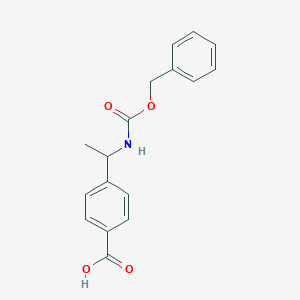

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

描述

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group attached to an ethyl chain, which is further connected to the benzoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of the Ethyl Chain: The protected amino compound is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethyl chain.

Attachment to Benzoic Acid: The resulting intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The benzyloxycarbonyl group can be removed via catalytic hydrogenation to yield the free amine.

Substitution: The benzyloxycarbonyl-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation is typically performed using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of free amine compounds.

Substitution: Formation of various substituted benzoic acid derivatives.

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for further research:

- Antibacterial and Antifungal Properties: Preliminary studies suggest that it may possess antibacterial and antifungal activities, which are essential for developing new antimicrobial agents.

- Anti-inflammatory Effects: It has been noted for potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition: Interaction studies indicate that this compound may inhibit specific enzymes, which is crucial in drug development .

Pharmaceutical Chemistry

The compound's structure allows it to participate in peptide synthesis and coupling reactions with other amino acids or peptides. This property is particularly useful in designing novel therapeutic agents.

Drug Development

Research indicates that modifications in the side chains of similar compounds can significantly alter their binding properties and biological efficacy. This highlights the potential for (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid to serve as a lead compound in drug discovery .

Targeted Therapy

The compound's affinity for biological targets such as receptors or enzymes positions it as a candidate for targeted therapies, particularly in oncology and infectious disease treatment .

Case Studies

Case Study 1: Antiviral Activity

A study demonstrated that (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid exhibited significant inhibition of viral replication in vitro against HCV protease. This suggests its potential role as an antiviral agent .

Case Study 2: Cancer Research

In cancer models, the compound enhanced apoptosis rates when combined with conventional chemotherapy agents. This indicates its potential for synergistic effects in cancer treatment strategies .

作用机制

The mechanism of action of 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid involves the cleavage of the benzyloxycarbonyl group to release the free amine. This process is typically catalyzed by enzymes or chemical reagents. The free amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved include enzymatic hydrolysis and subsequent binding to target proteins.

相似化合物的比较

Similar Compounds

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid (R-isomer): The enantiomer of the compound with similar properties but different stereochemistry.

This compound (S-isomer): Another enantiomer with distinct stereochemistry.

4-(1-(((Methoxy)carbonyl)amino)ethyl)benzoic acid: A similar compound with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

This compound is unique due to its specific benzyloxycarbonyl protection, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and a potential prodrug in medicinal chemistry.

生物活性

4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, also known as (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, is a chiral compound with significant potential in pharmaceutical chemistry. It features a benzoic acid moiety linked to a benzyloxycarbonyl amino group, which may impart unique biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

- Molecular Formula : C17H17NO4

- Molecular Weight : 299.32 g/mol

- CAS Number : 173898-15-2

The compound exists as a solid at room temperature and is characterized by its nucleophilic substitution and hydrolysis reactions due to the benzyloxycarbonyl group. This group can be selectively removed under mild conditions, allowing for further chemical modifications.

Antibacterial Properties

Studies indicate that compounds similar to this compound exhibit notable antibacterial activity. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| 4-(1-Amino-1-carboxy-ethyl)-benzoic acid | C10H11NO4 | Moderate activity against S. aureus | |

| (R)-4-(1-(((Phenylmethoxy)carbonyl)amino)ethyl)benzoic acid | C17H17NO4 | Antibacterial against E. coli | |

| 4-(1-Aminoethyl)-benzoic acid | C9H11NO2 | Low activity against Gram-positive bacteria |

Antifungal Activity

The antifungal potential of related compounds has also been explored. Research indicates that disrupting cellular antioxidation systems can effectively control fungal pathogens. The ability of certain benzaldehyde derivatives to target these systems suggests a promising avenue for developing antifungal agents.

Anti-inflammatory Effects

The presence of the benzyloxycarbonyl group in this compound may contribute to its anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammation pathways.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. This interaction could lead to downstream effects that mitigate inflammation or inhibit microbial growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Antibacterial Activity : A study reported that analogs showed IC50 values ranging from 200 nM to 1.4 μM against various bacterial strains, indicating moderate antibacterial efficacy compared to standard antibiotics like tetracycline .

- Antifungal Studies : Research on redox-active benzaldehydes demonstrated their ability to disrupt fungal antioxidation systems, suggesting a potential role for similar compounds in antifungal therapies .

- Anti-inflammatory Studies : Compounds targeting Cold Menthol Receptor 1 (CMR-I), including those similar to this compound, have been linked to treatments for inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD), showcasing their therapeutic potential .

属性

IUPAC Name |

4-[1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHNWUGYLBANCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。